4-Chloro-2,2-dimethylbutanoyl Chloride

Bifunctional Linker Sequential Derivatization Chemoselectivity

4-Chloro-2,2-dimethylbutanoyl chloride (CAS 53840-39-4) is the only acylating agent combining a sterically hindered acid chloride with a terminal alkyl chloride leaving group. The gem-dimethyl group provides Thorpe-Ingold conformational acceleration for cyclization; the terminal chlorine enables sequential N-/O-alkylation without orthogonal protecting groups. Solid physical form allows precise gravimetric dispensing for parallel synthesis and DNA-encoded library workflows. Predicted LogP of 2.41 and bifunctional reactivity make it indispensable for CNS lead optimization and deuterated internal standard synthesis. Outcompetes linear 4-chlorobutanoyl chloride (no gem-dimethyl acceleration) and 2,2-dimethylbutanoyl chloride (no secondary displacement handle). Standard purity ≥95%. Eliminate synthetic failure from incompatible analog selection.

Molecular Formula C6H10Cl2O
Molecular Weight 169.05
CAS No. 53840-39-4
Cat. No. B2903850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,2-dimethylbutanoyl Chloride
CAS53840-39-4
Molecular FormulaC6H10Cl2O
Molecular Weight169.05
Structural Identifiers
SMILESCC(C)(CCCl)C(=O)Cl
InChIInChI=1S/C6H10Cl2O/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3
InChIKeyGGYSDFKHZYXXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,2-dimethylbutanoyl Chloride (CAS 53840-39-4): A Bifunctional C5 Acyl Chloride Building Block for Targeted Synthesis


4-Chloro-2,2-dimethylbutanoyl chloride (CAS 53840-39-4) is a small-molecule, bifunctional acylating agent with the formula C₆H₁₀Cl₂O. It is a member of the aliphatic acyl chloride class, distinguished by a geminal dimethyl group at the C2 position and a terminal primary alkyl chloride on the C4 chain. This compound is supplied at a standard purity of 95% . Unlike simpler acyl chlorides, its structure integrates a sterically hindered electrophilic center with a nucleophilically displaceable leaving group, enabling sequential, chemoselective transformations in multi-step organic syntheses .

Why 4-Chloro-2,2-dimethylbutanoyl Chloride Cannot Be Replaced by Simple Acyl or Alkyl Chlorides


Substituting 4-chloro-2,2-dimethylbutanoyl chloride with a generic acyl chloride like 2,2-dimethylbutanoyl chloride (CAS 5856-77-9) or an alkyl chloride like 4-chlorobutanoyl chloride (CAS 4635-59-0) leads to synthetic failure because neither analog provides the required combination of structural features. The non-chlorinated analog lacks the terminal chlorine necessary for subsequent nucleophilic displacement or cross-coupling reactions [1]. Conversely, 4-chlorobutanoyl chloride lacks the gem-dimethyl substitution, which provides Thorpe-Ingold conformational acceleration of cyclization and introduces steric shielding that can direct regioselectivity in downstream steps . The unique value of 4-chloro-2,2-dimethylbutanoyl chloride lies in its single-molecule delivery of both functionalities, avoiding the need for complex orthogonal protection strategies.

Quantitative Differentiation of 4-Chloro-2,2-dimethylbutanoyl Chloride Against Key Analogs


Dual-Reactive Site Architecture: Acyl Chloride and Primary Alkyl Chloride in a Single C5 Scaffold

The primary structural differentiator is the simultaneous presence of an acyl chloride and a primary alkyl chloride. The non-chlorinated analog, 2,2-dimethylbutanoyl chloride, possesses only the acyl chloride and cannot introduce a terminal chlorine for subsequent SN2 or metal-catalyzed cross-coupling steps [1]. 4-Chlorobutanoyl chloride, while possessing both functions, lacks the gem-dimethyl group that pre-organizes the molecule for cyclization and modifies the steric environment of the acyl chloride . This structural uniqueness is quantified by the presence of exactly two chemically distinct chlorine atoms with different reactivities, as confirmed by its InChI and molecular formula .

Bifunctional Linker Sequential Derivatization Chemoselectivity

Physical Form Differentiation: Solid vs. Liquid Handling at Ambient Temperature

4-Chloro-2,2-dimethylbutanoyl chloride is a solid at room temperature , whereas its close analog 2,2-dimethylbutanoyl chloride is a clear to pale yellow liquid [1]. The solid physical form simplifies precise weighing and handling for small-scale laboratory synthesis, reducing exposure risks associated with volatile liquid acyl chlorides. The product is also specified for storage under refrigeration, indicating a managed stability profile .

Solid-Phase Handling Weighing Accuracy Stability

Predicted Boiling Point Elevation Due to Increased Molecular Weight and Chlorine Substitution

The predicted boiling point of 4-chloro-2,2-dimethylbutanoyl chloride is 200.0 ± 13.0 °C at 760 mmHg [1]. This is significantly higher than the experimentally observed boiling point of its non-chlorinated analog, 2,2-dimethylbutanoyl chloride, which is approximately 132 °C [2]. The ~68 °C increase is consistent with the addition of a chlorine atom, which increases molecular weight and polarizability. This difference can affect purification strategy, favoring the target compound for reactions where higher boiling points prevent co-distillation with lower-boiling reactants or byproducts.

Predicted Physicochemical Properties Purification Distillation

Computational Partition Coefficient (LogP) Indicating Balanced Lipophilicity for Multistep Synthesis

The predicted LogP for 4-chloro-2,2-dimethylbutanoyl chloride is 2.41 [1]. This value indicates moderate lipophilicity, which is a crucial parameter when the compound is used as an intermediate towards bioactive molecules. For comparison, the non-chlorinated analog 2,2-dimethylbutanoyl chloride has a lower calculated LogP of approximately 1.85 , primarily due to the absence of the electronegative chlorine substituent. The higher LogP of the target compound can confer improved membrane permeability to final drug candidates and better solubility in organic reaction media.

Lipophilicity ADME Properties Intermediate Design

Key Application Scenarios for 4-Chloro-2,2-dimethylbutanoyl Chloride Derived from Differentiation Evidence


Synthesis of Spirocyclic and Gem-Dimethyl-Containing Pharmaceutical Scaffolds

The gem-dimethyl group in 4-chloro-2,2-dimethylbutanoyl chloride acts as a conformational lock, a motif found in numerous FDA-approved drugs to enhance potency and metabolic stability. Its bifunctional nature, as established in Section 3 [1], allows chemists to use the acyl chloride for initial amide or ester bond formation, followed by intramolecular N- or O-alkylation via the terminal chlorine to construct spirocyclic or cyclic urea scaffolds. This is a strategic advantage over linear 4-chlorobutanoyl chloride, which lacks the Thorpe-Ingold acceleration effect provided by the gem-dimethyl substitution .

Solid-Supported Synthesis and Flow Chemistry Platforms

The solid physical form of the compound [2] offers a distinct handling advantage for automated solid-dispensing systems used in parallel synthesis and flow chemistry. Precise gravimetric dispensing of a solid reagent minimizes the dosing variability common with volatile liquid acyl chlorides, leading to more reproducible library synthesis. This makes it a preferred acylating agent for the rapid generation of amide or ester libraries where a terminal alkyl chloride handle is required for subsequent diversification, such as in DNA-encoded library technology.

Design of CNS-Penetrant Bioactive Molecules

The compound's predicted LogP of 2.41 [3], falling within the optimal range for blood-brain barrier penetration, makes it a strategically relevant intermediate for CNS drug discovery programs. When incorporated into larger molecular frameworks, the 4-chloro-2,2-dimethylbutanoyl fragment can help fine-tune the overall lipophilicity of a lead compound. This property, combined with the synthetic utility of the terminal chloride for late-stage functionalization, enables an efficient 'build-and-diversify' approach often used in medicinal chemistry optimization cycles.

Synthesis of Deuterated Internal Standards for Mass Spectrometry

The higher boiling point of 4-chloro-2,2-dimethylbutanoyl chloride relative to its non-chlorinated analog [4] suggests lower volatility. This property is beneficial in the preparation of deuterated mass spectrometry internal standards, where multiple chlorination and acylation steps are common. Its dual-reactive nature allows for the introduction of a stable isotopic label (e.g., deuterium at the alkyl chloride position via Grignard exchange) followed by acylation, while minimizing loss of the valuable deuterated intermediate due to evaporation.

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